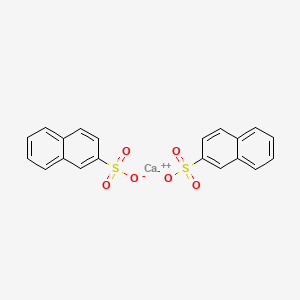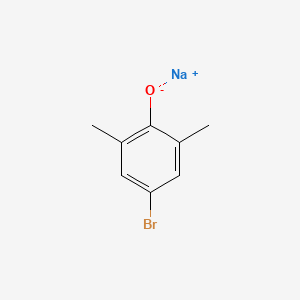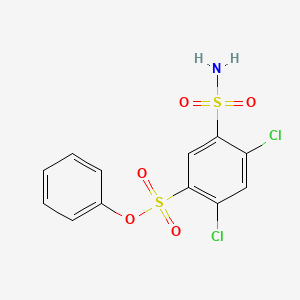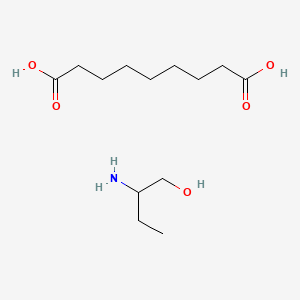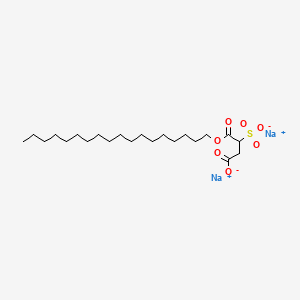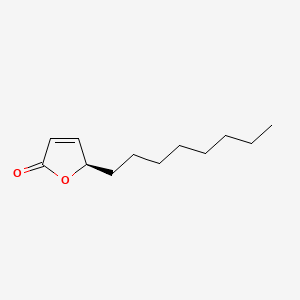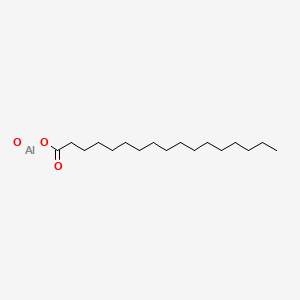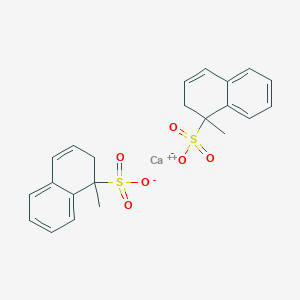
Calcium bis(1-methylnaphthalenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis[1-methylnaphthalenesulfonate] is a chemical compound with the molecular formula C22H22CaO6S2 It is known for its unique properties and applications in various fields such as chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Calcium bis[1-methylnaphthalenesulfonate] typically involves the reaction of calcium salts with 1-methylnaphthalenesulfonic acid. One common method includes dissolving calcium chloride in water and then adding 1-methylnaphthalenesulfonic acid under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of Calcium bis[1-methylnaphthalenesulfonate] may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored to ensure high yield and purity of the final product. The compound is then subjected to various purification processes, including filtration, centrifugation, and drying, to obtain the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Calcium bis[1-methylnaphthalenesulfonate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions may lead to the formation of different calcium sulfonate complexes.
Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonate groups under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce calcium sulfonate complexes with varying degrees of substitution.
Aplicaciones Científicas De Investigación
Calcium bis[1-methylnaphthalenesulfonate] has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in biological systems, particularly in calcium signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a calcium supplement.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Calcium bis[1-methylnaphthalenesulfonate] involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium ion concentrations in biological systems, affecting various cellular processes such as signal transduction, muscle contraction, and enzyme activity. The molecular targets include calcium channels and transporters, which play a crucial role in maintaining cellular calcium homeostasis.
Comparación Con Compuestos Similares
Calcium phosphate: Known for its use in bone regeneration and dental applications.
Calcium carbonate: Commonly used as a dietary supplement and antacid.
Calcium sulfate: Used in construction materials and as a coagulant in food processing.
Uniqueness: Calcium bis[1-methylnaphthalenesulfonate] is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other calcium compounds
Propiedades
Número CAS |
93951-48-5 |
|---|---|
Fórmula molecular |
C22H22CaO6S2 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
calcium;1-methyl-2H-naphthalene-1-sulfonate |
InChI |
InChI=1S/2C11H12O3S.Ca/c2*1-11(15(12,13)14)8-4-6-9-5-2-3-7-10(9)11;/h2*2-7H,8H2,1H3,(H,12,13,14);/q;;+2/p-2 |
Clave InChI |
ZRYTVEIOPHVLIB-UHFFFAOYSA-L |
SMILES canónico |
CC1(CC=CC2=CC=CC=C21)S(=O)(=O)[O-].CC1(CC=CC2=CC=CC=C21)S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


